molecular formula C9H8BrN3O2S B14043535 Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate

Katalognummer: B14043535
Molekulargewicht: 302.15 g/mol
InChI-Schlüssel: HAXVWPFILUKTNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromine substituents on the thieno[2,3-b]pyrazine ring makes it a versatile intermediate for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate typically involves the bromination of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. One common method includes the use of copper(II) bromide and tert-butyl nitrite in acetonitrile at room temperature. The reaction proceeds by adding Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in portions over two hours, followed by stirring for an additional two hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.

Common Reagents and Conditions

    Copper(II) bromide and tert-butyl nitrite: Used for bromination reactions.

    Palladium catalysts: Employed in cross-coupling reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, some derivatives may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is unique due to the presence of both amino and bromine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.

Eigenschaften

Molekularformel

C9H8BrN3O2S

Molekulargewicht

302.15 g/mol

IUPAC-Name

ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3

InChI-Schlüssel

HAXVWPFILUKTNJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=NC(=CN=C2S1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.